Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-propan-2-ylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-6-9(12(15)16-3)4-5-11(10)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCMMKHGSOLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743081 | |
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284672-84-0 | |
| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst. For example, a nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired benzimidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize scalable reaction conditions and catalysts that are cost-effective and environmentally friendly. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : Approximately 218.25 g/mol
- Density : 1.2 g/cm³
- Flash Point : 155.9 °C
The compound features a benzimidazole structure that enhances its biological activity through interactions with various biological macromolecules.
Pharmaceutical Applications
-
Antimicrobial Activity
- Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate has shown promising results in antimicrobial studies. It exhibits significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties
- Drug Development
Case Study: Antimicrobial Efficacy
A recent study tested various benzimidazole derivatives, including this compound, against multiple strains of bacteria and fungi. The results demonstrated that this compound exhibited an MIC lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in leukemia cells by inhibiting specific signaling pathways associated with cell proliferation. This finding highlights the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block substrate access or alter the enzyme’s conformation, leading to reduced activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations:
Antioxidant Activity : Fluorine and hydroxyl group combinations (e.g., in trihydroxyphenyl derivatives) enhance radical scavenging, likely due to electron-withdrawing and hydrogen-bonding effects .
Anticancer Potential: MBIC’s 5-fluoro-2-hydroxyphenyl group facilitates tubulin polymerization inhibition, demonstrating substituent-dependent cytotoxicity .
Lipophilicity and Solubility : Bulky alkyl groups (e.g., cyclohexyl, isopropyl) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility .
Synthetic Accessibility : Derivatives with electron-deficient substituents (e.g., chloro, bromo) often require harsher reaction conditions, affecting yields .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological and Physical Properties
Key Observations:
- Lower molecular weight analogs (e.g., MBIC, 290.2 g/mol) exhibit potent bioactivity, suggesting a balance between size and functional group efficacy .
- Halogenated derivatives (e.g., bromo, chloro) are often intermediates for further functionalization, enabling diversification in drug discovery pipelines .
Biological Activity
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 218.25 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure includes an isopropyl group and a carboxylate ester, contributing to its unique properties and reactivity .
Antimicrobial Properties
Research indicates that compounds with a benzimidazole structure often exhibit antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent. For instance, similar benzimidazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.9 µg/mL, indicating strong antimicrobial efficacy.
Anticancer Activity
The compound's anticancer potential has also been explored. In studies involving various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma), compounds structurally related to this compound demonstrated varying degrees of antiproliferative activity. For example, certain derivatives showed GI50 values ranging from 0.4 to over 100 µM, suggesting that structural modifications can significantly influence their effectiveness against tumor cells .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 15.6 |
| Compound B | MCF-7 | >100 |
| This compound | HuT78 | 0.4 |
| Compound C | THP-1 | 8.2 |
The mechanism of action for this compound involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or receptors critical for cellular function. For instance, some studies suggest that benzimidazole derivatives may disrupt microtubule formation during cell division, thereby exerting cytotoxic effects on cancer cells .
Applications in Agriculture
In addition to its medicinal properties, this compound shows promise in agricultural applications as a fungicide or pesticide. Its biological activity suggests potential use in protecting crops from fungal pathogens, which could enhance agricultural productivity .
Case Studies
Several studies have evaluated the biological activity of related benzimidazole compounds:
- Study on Antiproliferative Effects : A recent study synthesized various benzimidazole derivatives and tested their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted their effectiveness against different types of cancers .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria and fungi, highlighting their potential as new therapeutic agents in treating infections .
Q & A
Q. Basic Research Focus
- LC-MS/MS : Monitor ester hydrolysis (methyl → carboxylic acid) in simulated physiological buffers (pH 7.4, 37°C).
- FTIR : Track carbonyl peak shifts (C=O at ~1700 cm) to confirm stability.
- X-ray crystallography : Resolve structural changes in co-crystals with tubulin or serum proteins .
How does the compound’s ROS-mediated apoptosis mechanism compare to cisplatin, and what synergies exist in combination therapies?
Advanced Research Focus
Unlike cisplatin (DNA crosslinking), this compound induces apoptosis via mitochondrial ROS-JNK activation. In hepatocellular carcinoma (HCC), co-treatment with NAC (ROS scavenger) reduces apoptosis by 40–60%, confirming ROS dependency . Synergy with doxorubicin (1:1 ratio) enhances cytotoxicity 2.5-fold in breast cancer models, likely due to dual targeting of tubulin and topoisomerase-II .
What crystallographic tools are recommended for resolving the compound’s binding mode with tubulin?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
